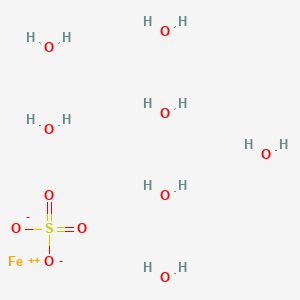
硫酸亚铁七水合物
描述
Ferrous sulfate heptahydrate, also known as Iron (II) sulfate heptahydrate, is a hydrate that is the heptahydrate form of iron (2+) sulfate . It is used as a source of iron in the treatment of iron-deficiency anemia . It has a role as a nutraceutical, an anti-anemic agent, and a reducing agent .
Synthesis Analysis
Ferrous sulfate heptahydrate can be synthesized using a green synthesis approach. In one method, Phoenix dactylifera extract was used as a reducing agent and iron sulfate heptahydrate was used as a substrate .Molecular Structure Analysis
The molecular formula of Ferrous sulfate heptahydrate is FeH14O11S . The IUPAC name is iron (2+);sulfate;heptahydrate . The InChI is InChI=1S/Fe.H2O4S.7H2O/c;1-5 (2,3)4;;;;;;;/h; (H2,1,2,3,4);7*1H2/q+2;;;;;;;;/p-2 .Chemical Reactions Analysis
The intermediate products of thermal decomposition of ferrous sulfate heptahydrate have been investigated. It was found that the monohydrate undergoes dehydration followed by oxidation, or combined hydrolysis and oxidation to Fe 2 O (SO 4) 2 and Fe (OH)SO 4, respectively .Physical And Chemical Properties Analysis
Ferrous sulfate heptahydrate appears as blue-green deliquescent crystals . It has a molar mass of 278.02 g/mol . It is soluble in water with a solubility of 15.65 g/100 mL at 0 °C and 51.35 g/100 mL at 54 °C .科学研究应用
铁生物利用性增强
硫酸亚铁七水合物在各种食品强化研究中发挥着增强铁生物利用性的关键作用。针对铁补充策略的研究表明,当硫酸亚铁七水合物用于强化过程时,显著改善了目标人群的铁状态。例如,研究表明其有效性在增加学龄儿童和孕妇的血红蛋白水平和降低贫血患病率方面,突显了其在公共卫生营养中的潜力(Arcanjo et al., 2011; Harrington et al., 2011)。
对感官知觉的影响
对硫酸亚铁的感官影响进行的调查揭示了这种化合物如何影响味觉知觉,特别是金属味。研究检查铁和铜盐对味觉知觉的影响发现,硫酸亚铁可以导致金属余味,这在很大程度上受到鼻腔阻塞等因素的影响。这项研究对于了解如何在强化铁的食品产品中减少负面感官体验至关重要(Epke et al., 2009)。
在贫血治疗研究中的应用
硫酸亚铁七水合物在贫血治疗领域得到广泛研究,研究探讨其在不同配方和给药频率中的有效性。这些研究对于优化缺铁性贫血的治疗方案至关重要,为最有效和患者顺从的策略提供了证据。例如,比较硫酸亚铁在不同形式中的生物利用性及其对治疗结果的影响的研究为医疗实践和饮食建议提供了宝贵的数据(Seid et al., 2008; Kulnigg et al., 2008)。
对治疗顺从性和副作用的洞察
关于硫酸亚铁七水合物补充的依从性和副作用的研究为患者顺从性和副作用管理提供了关键见解。比较不同剂量方案的研究为增强顺从性并减少不良反应的最佳实践提供了信息,这对于成功治疗贫血至关重要(Souza et al., 2009)。
安全和危害
未来方向
属性
IUPAC Name |
iron(2+);sulfate;heptahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.H2O4S.7H2O/c;1-5(2,3)4;;;;;;;/h;(H2,1,2,3,4);7*1H2/q+2;;;;;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURQXAFEQWPFPV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeH14O11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7720-78-7 (Parent), 15438-31-0 (Parent) | |
| Record name | Ferrous sulfate heptahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9040344 | |
| Record name | Iron(II) sulfate heptahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals, Blue-green odorless solid; Efflorescent in dry air; Soluble in water; [Merck Index] Green crystalline solid; [Alfa Aesar MSDS] | |
| Record name | Sulfuric acid, iron(2+) salt (1:1), heptahydrate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ferrous sulfate heptahydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13861 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Ferrous sulfate heptahydrate | |
CAS RN |
7782-63-0, 15491-23-3 | |
| Record name | Ferrous sulfate heptahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Melanterite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015491233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, iron(2+) salt (1:1), heptahydrate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iron(II) sulfate heptahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FERROUS SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39R4TAN1VT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

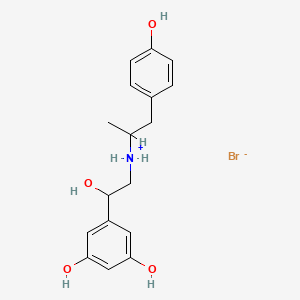
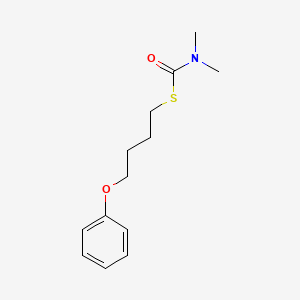
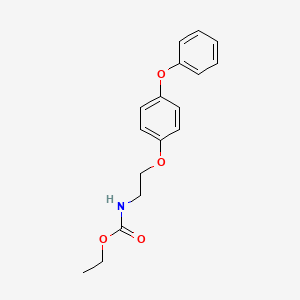
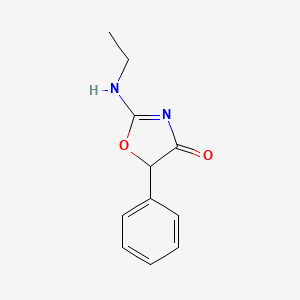
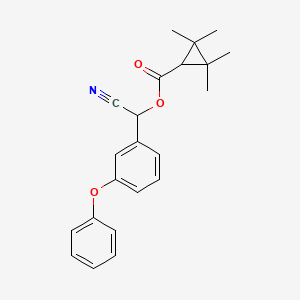
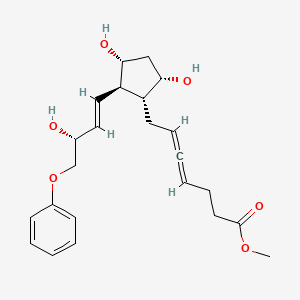
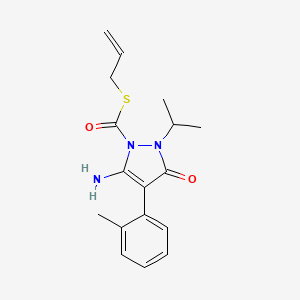
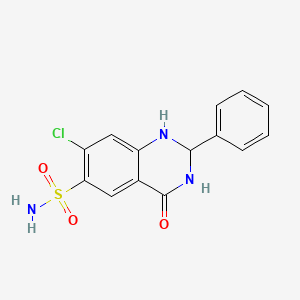
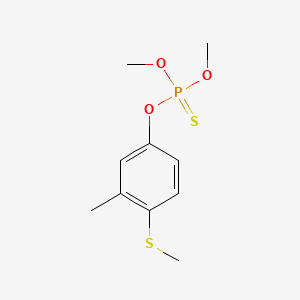
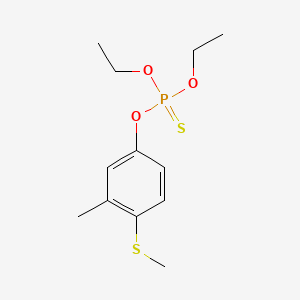
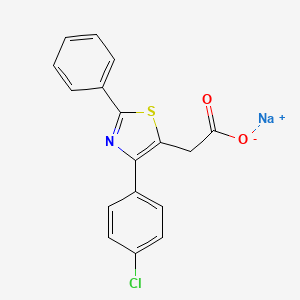
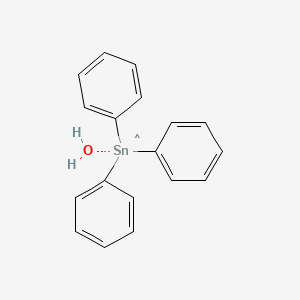
![5-(5,6-Dimethoxy-1-benzimidazolyl)-3-[[2-(trifluoromethyl)phenyl]methoxy]-2-thiophenecarboxamide](/img/structure/B1672544.png)
![4-[(7-oxo-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-ylidene)methylamino]-N-(2-pyridinyl)benzenesulfonamide](/img/structure/B1672547.png)